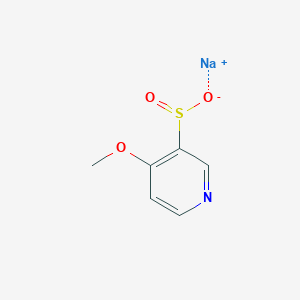
Sodium 4-methoxypyridine-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-methoxypyridine-3-sulfinate is an organosulfur compound with the molecular formula C₆H₆NNaO₃S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium 4-methoxypyridine-3-sulfinate typically involves the sulfonation of 4-methoxypyridine. One common method includes the reaction of 4-methoxypyridine with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt .
Industrial Production Methods: Industrial production methods for sodium sulfinates often involve the oxidation of thiols or thiolates. For this compound, the process may include the use of oxidizing agents such as hydrogen peroxide in the presence of a suitable solvent .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-methoxypyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It participates in nucleophilic substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts, aryl halides, and bases such as potassium carbonate.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 4-methoxypyridine-3-sulfinate has a wide range of applications in scientific research:
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of sodium 4-methoxypyridine-3-sulfinate in chemical reactions involves its role as a nucleophile. In palladium-catalyzed cross-coupling reactions, it reacts with aryl halides to form carbon-carbon bonds. The palladium catalyst facilitates the oxidative addition of the aryl halide, followed by the nucleophilic attack of the sulfinate, and finally, reductive elimination to form the desired product .
Vergleich Mit ähnlichen Verbindungen
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 4-methoxypyridine-3-sulfinate is unique due to its pyridine ring, which imparts different electronic properties compared to other sulfinates. This uniqueness makes it particularly useful in the synthesis of heterocyclic compounds and pharmaceutical intermediates .
Eigenschaften
Molekularformel |
C6H6NNaO3S |
|---|---|
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
sodium;4-methoxypyridine-3-sulfinate |
InChI |
InChI=1S/C6H7NO3S.Na/c1-10-5-2-3-7-4-6(5)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
ITLZDIAHWVDCKL-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=NC=C1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13176097.png)
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13176104.png)
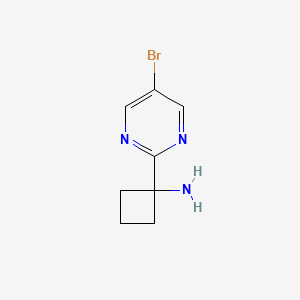


![2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine](/img/structure/B13176137.png)
![5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13176140.png)
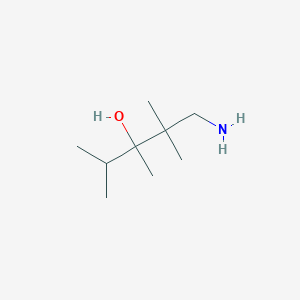
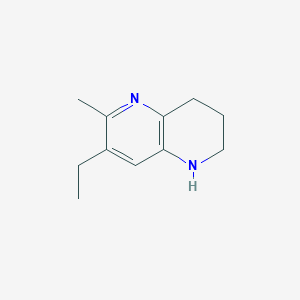

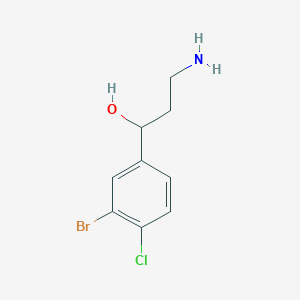
![Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13176166.png)
![2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane](/img/structure/B13176168.png)
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13176176.png)
